molecular formula C13H14ClN3O B5408930 4-chloro-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5408930
M. Wt: 263.72 g/mol
InChI Key: WUZWUORSZDHWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 3 (STAT3) signaling pathways. This compound has gained interest in the scientific community due to its potential as a therapeutic agent for various diseases, including cancer and inflammation.

Mechanism of Action

4-chloro-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide inhibits the JAK2-STAT3 signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. This pathway is frequently dysregulated in cancer and inflammatory diseases, making it an attractive target for therapeutic intervention.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. It also reduces the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation.

Advantages and Limitations for Lab Experiments

4-chloro-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for the JAK2-STAT3 pathway. However, its efficacy may be limited in certain types of cancer or inflammation, and its toxicity and pharmacokinetics need to be further evaluated.

Future Directions

There are several potential future directions for the research and development of 4-chloro-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. These include:
1. Clinical trials to evaluate its efficacy and safety in cancer and inflammatory diseases.
2. Combination therapy with other drugs to enhance its therapeutic effects.
3. Development of more potent and selective inhibitors of the JAK2-STAT3 pathway.
4. Investigation of its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, this compound is a promising small molecule inhibitor that targets the JAK2-STAT3 signaling pathway. Its potential as a therapeutic agent for cancer and inflammatory diseases has been extensively studied, and there are several future directions for its research and development.

Synthesis Methods

The synthesis of 4-chloro-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 4-ethylphenylamine to form the corresponding amide. The amide is then treated with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with N-methylmorpholine to yield this compound.

Scientific Research Applications

4-chloro-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have anti-tumor effects in various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to be effective in reducing inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

4-chloro-N-(4-ethylphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-3-9-4-6-10(7-5-9)16-13(18)12-11(14)8-15-17(12)2/h4-8H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZWUORSZDHWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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